3-[2-(ADAMANTAN-1-YLOXY)PROPYL]-1-(3-NITROPHENYL)UREA
Overview
Description
N-[2-(1-adamantyloxy)propyl]-N’-(3-nitrophenyl)urea is a synthetic organic compound characterized by the presence of an adamantane moiety, a nitrophenyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)propyl]-N’-(3-nitrophenyl)urea typically involves the reaction of 1-adamantanol with 2-bromo-1-propanol to form 2-(1-adamantyloxy)propanol. This intermediate is then reacted with 3-nitrophenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents, such as dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[2-(1-adamantyloxy)propyl]-N’-(3-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)propyl]-N’-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The adamantyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
N-[2-(1-adamantyloxy)propyl]-N’-(3-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)propyl]-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the nitrophenyl group can participate in various electronic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.
N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide: Contains a diphenylacetamide moiety instead of a nitrophenyl group.
Uniqueness
N-[2-(1-adamantyloxy)propyl]-N’-(3-nitrophenyl)urea is unique due to the presence of both an adamantane moiety and a nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
1-[2-(1-adamantyloxy)propyl]-3-(3-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-13(27-20-9-14-5-15(10-20)7-16(6-14)11-20)12-21-19(24)22-17-3-2-4-18(8-17)23(25)26/h2-4,8,13-16H,5-7,9-12H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPKZEZYZAKLCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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